

Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluorocinnamic acid

Cat. No.: B079878

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This guide provides an in-depth analysis of the spectroscopic data for **4-Fluorocinnamic acid**, a synthetic derivative of cinnamic acid utilized in medicinal and agricultural chemistry research. [1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **4-Fluorocinnamic acid** is summarized in the following tables, providing a quantitative overview of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the molecule. The data presented was obtained in DMSO-d6.

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-COOH	~12.5	Singlet (broad)	N/A
Ar-H	7.8 - 7.66	Multiplet	N/A
=CH-	7.58	Doublet	16.0
Ar-H	7.266	-	-
=CH-	6.536	Doublet	16.0

Data sourced from experiments conducted at 300 MHz and 400 MHz in DMSO-d6.[\[2\]](#)[\[3\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum identifies the different carbon environments. The following data was recorded at 75 MHz in DMSO-d6.[\[3\]](#)

Chemical Shift (ppm)
167.81
164.3 (d, J = 248 Hz)
142.79
131.00 (d, J = 3.15 Hz)
130.53 (d, J = 8.6 Hz)
119.24
115.94 (d, J = 21.7 Hz)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in **4-Fluorocinnamic acid**. Key absorption bands are indicative of its carboxylic acid and aromatic functionalities.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2400 (broad)	O-H stretch (Carboxylic Acid)
~1680	C=O stretch (Carboxylic Acid)
~1625	C=C stretch (Alkene)
~1600, ~1500	C=C stretch (Aromatic Ring)
~1230	C-F stretch
~980	=C-H bend (trans-Alkene)

Data is a general representation from various sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry data provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The molecular weight of **4-Fluorocinnamic acid** is 166.15 g/mol .[\[1\]](#)[\[4\]](#)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)
166	100.0 (Molecular Ion)
165	46.1
149	37.0
121	37.0
101	37.6
120	24.0
109	16.2
75	16.5

Source: ChemicalBook[2]

LC-MS Data (Negative ESI)

Precursor Ion $[M-H]^-$	m/z	Collision Energy	Top 5 Fragment Peaks (m/z)
165.0357	95.0332	1.25	121.048, 101.04, 51.02156, 77.04103
165.0357	95.0332	30	51.02403, 101.04, 75.02476, 121.048

Source: PubChem[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds.[7]

- Sample Preparation: A small quantity (typically 2-5 mg) of **4-Fluorocinnamic acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3. [8] The use of deuterated solvents is crucial to avoid large solvent signals in the ^1H NMR spectrum.[8]
- Instrumentation: The sample is transferred to an NMR tube. The analysis is performed using a spectrometer operating at a specific frequency for protons (e.g., 300 MHz or 400 MHz).[2] [3]
- Data Acquisition: For ^1H NMR, standard parameters are typically sufficient for uniform excitation.[9] For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.[10]

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically Tetramethylsilane (TMS).

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. For a solid sample like **4-Fluorocinnamic acid**, several preparation techniques can be employed. [\[11\]](#)

Thin Solid Film Method[\[12\]](#)

- Sample Preparation: Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.[\[12\]](#)
- Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[\[12\]](#)
- Analysis: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

KBr Pellet Method[\[13\]](#)

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr).
- Grinding: The mixture is finely ground to a powder.
- Pellet Formation: The powder is placed in a die and pressed under high pressure to form a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the spectrometer's sample holder for analysis.

Nujol Mull Method[\[14\]](#)

- Sample Preparation: 5 to 10 mg of the finely ground sample is mixed with a small drop of Nujol (mineral oil) to create a paste or 'mull'.[\[14\]](#)

- Film Formation: The mull is then spread between two salt plates.[14]
- Analysis: The "sandwich" is placed in the spectrometer for analysis. A reference spectrum of Nujol should be considered as it has its own characteristic peaks.[14]

Mass Spectrometry Protocol

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. For an organic acid like **4-Fluorocinnamic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[15][16]

GC-MS Protocol[15][17]

- Sample Preparation & Derivatization: To increase volatility for GC analysis, the carboxylic acid group must be derivatized.[18] This is often achieved through silylation, for example, by reacting the sample with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]
- Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).[17] The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[15]
- Ionization and Mass Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing it to ionize and fragment.[15] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). [15]

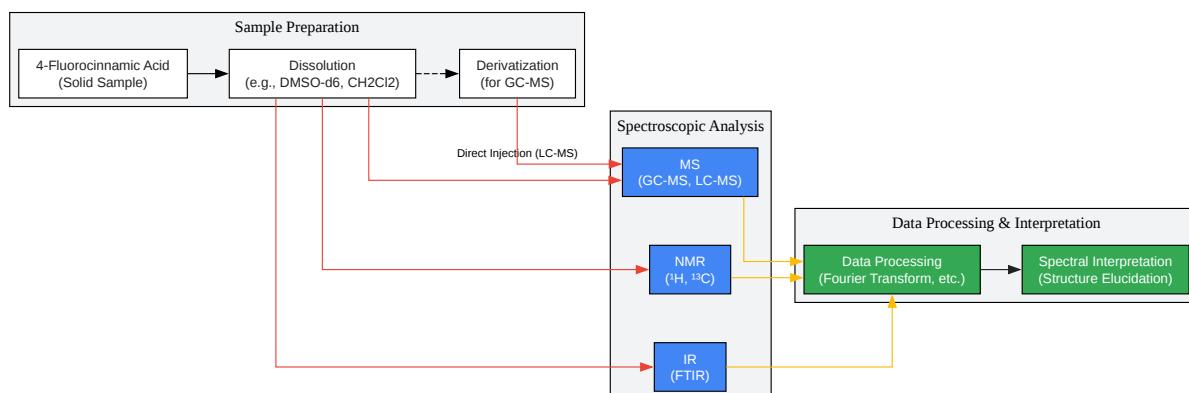
LC-MS Protocol[16][18]

- Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase used for the LC separation. Derivatization is not always necessary for LC-MS.[18]
- Chromatographic Separation: The sample solution is injected into a liquid chromatograph. Separation is achieved using a column (e.g., C18) and a gradient elution of solvents.[16]

- Ionization and Mass Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used, which can be operated in positive or negative ion mode. For carboxylic acids, negative ESI mode is often used to detect the deprotonated molecule $[M-H]^-$.^[16] The ions are then analyzed by a mass spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Fluorocinnamic acid**.



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Generalized workflow for spectroscopic analysis.

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